2,2,6-Trimethylpiperidin-4-ol
Description
2,2,6-Trimethylpiperidin-4-ol is a piperidine derivative characterized by three methyl groups at the 2 and 6 positions of the piperidine ring and a hydroxyl group at position 4. Its structural uniqueness arises from the steric and electronic effects imparted by the methyl substituents, which influence its reactivity, solubility, and biological interactions. The compound is synthesized via alkylation and hydroxylation strategies, often employing catalysts like palladium on carbon for hydrogenation steps . It serves as a versatile intermediate in pharmaceutical synthesis, particularly in developing antimicrobial and neuropharmacological agents, where its hydroxyl group facilitates hydrogen bonding with biological targets .
Properties
IUPAC Name |
2,2,6-trimethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6-4-7(10)5-8(2,3)9-6/h6-7,9-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDFBGMLXISNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylpiperidin-4-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of acetone with ammonia and formaldehyde, followed by reduction. The reaction conditions often include the use of catalysts such as metal oxides to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,6-Trimethylpiperidin-4-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethylpiperidin-4-ol involves its interaction with various molecular targets and pathways. The sterically hindered structure of the compound allows it to act as a selective reagent in chemical reactions, often forming stable intermediates and products. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 2,2,6-trimethylpiperidin-4-ol and related piperidine derivatives are critical for understanding its applications. Below is a detailed analysis:
Structural and Steric Comparisons
| Compound Name | CAS Number | Methyl Substituents | Hydroxyl Position | Key Structural Features | Steric Hindrance |
|---|---|---|---|---|---|
| This compound | Not Provided | 2, 2, 6 | 4 | Three methyl groups, 4-OH | Moderate |
| 2,2,6,6-Tetramethylpiperidin-4-ol | 937681-12-4 | 2, 2, 6, 6 | 4 | Four methyl groups, 4-OH | High |
| 1,2,6-Trimethylpiperidin-4-ol | 90226-91-8 | 1, 2, 6 | 4 | Methyl at 1, 2, 6; 4-OH | Moderate |
| 1,4,6-Trimethylpiperidin-2-ol | Not Provided | 1, 4, 6 | 2 | Hydroxyl at 2, methyl at 1, 4, 6 | Low |
- Steric Effects : The 2,2,6-trimethyl variant exhibits moderate steric hindrance compared to the tetramethyl analog, which has higher steric bulk due to additional methyl groups .
- Hydroxyl Position : The 4-OH group in this compound enhances hydrogen-bonding capacity compared to derivatives with hydroxyl groups at position 2 (e.g., 1,4,6-trimethylpiperidin-2-ol) .
Industrial and Pharmacokinetic Profiles
- Solubility : The 4-OH group increases water solubility compared to fully alkylated derivatives (e.g., 2,2,6,6-tetramethylpiperidine) .
- Stability : Methyl groups at positions 2 and 6 provide steric protection against oxidative degradation, enhancing shelf-life .
Key Research Findings
Steric vs. Electronic Trade-offs : While 2,2,6,6-tetramethylpiperidin-4-ol offers greater metabolic stability, its high steric hindrance limits reactivity in certain syntheses. The trimethyl variant balances stability and reactivity .
Biological Selectivity: Derivatives with hydroxyl groups (e.g., this compound) exhibit higher target affinity than non-polar analogs, as seen in EC50 comparisons for antiviral piperidines .
Synthetic Versatility : The trimethyl structure allows easier functionalization at position 4 compared to bicyclic analogs like (3-endo)-8-azabicyclo[3.2.1]octan-3-ol, which have constrained ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
